molecular formula C6H5Br2N B1279060 2-Bromo-3-(bromomethyl)pyridine CAS No. 94446-97-6

2-Bromo-3-(bromomethyl)pyridine

Cat. No. B1279060
CAS RN: 94446-97-6
M. Wt: 250.92 g/mol
InChI Key: NEWLOSCWMVKPGI-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)pyridine is a brominated pyridine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. The presence of bromine atoms at specific positions on the pyridine ring makes it a versatile reagent for further chemical transformations, including carbon-carbon coupling reactions and nucleophilic substitutions .

Synthesis Analysis

The synthesis of related bromopyridine derivatives often involves halogenation reactions, where bromine atoms are introduced into the pyridine ring. For instance, 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones are obtained by bromination of 6-methyl-3,4-dihydropyridin-2(1H)-ones, which can further react with nucleophiles to yield various heterocyclic structures . Similarly, the synthesis of 3-arylthieno[2,3-b]pyridines from 2-bromopyridines involves a key iodine-mediated cyclization step . These methods highlight the reactivity of bromopyridines and their utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is often characterized by X-ray diffraction, which provides insights into the geometry and intermolecular interactions within the crystal lattice. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was elucidated, revealing important π-π interactions and intermolecular hydrogen bonding . These structural features are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

Bromopyridines participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr) to form bromo(methylthio)pyridines , and carbon-carbon coupling reactions to synthesize novel pyridine derivatives . The presence of bromine allows for selective functionalization of the pyridine ring, enabling the synthesis of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives are influenced by the presence of bromine atoms and the overall molecular structure. For instance, the luminescent properties of cyclometalated Pd(II) and Ir(III) complexes derived from 2-(4-bromophenyl)pyridine have been studied, showing emission peaks in the UV-visible spectrum . Additionally, the nonlinear optical properties and chemical reactivity of these compounds can be assessed through computational methods such as density functional theory (DFT), providing further insights into their potential applications .

Scientific Research Applications

Synthesis of Natural Alkaloids

2-Bromo-3-(bromomethyl)pyridine has been utilized in the synthesis of natural alkaloids. One notable example is its use in the total synthesis of the natural alkaloid variolin B and deoxyvariolin B. This process involves the reaction of 2-bromo-3-(bromomethyl)pyridine derivatives with various chemical agents to create pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives. These compounds are then transformed through a series of chemical reactions, ultimately leading to the synthesis of variolin B (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Development of Polyelectrolytes

Another significant application of 2-Bromo-3-(bromomethyl)pyridine is in the development of hyperbranched polyelectrolytes. These polyelectrolytes are synthesized using derivatives of 2-Bromo-3-(bromomethyl)pyridine, such as 3,5-bis(bromomethyl)pyridine hydrobromide. The properties of these hyperbranched poly[3,5-bis(alkylene)pyridinium]s have been studied for potential applications in various fields (Monmoton, Lefebvre, & Fradet, 2008).

Safety And Hazards

“2-Bromo-3-(bromomethyl)pyridine” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash hands thoroughly after handling . It should not be eaten, drunk, or smoked when using this product .

properties

IUPAC Name

2-bromo-3-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWLOSCWMVKPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447754
Record name 2-bromo-3-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(bromomethyl)pyridine

CAS RN

94446-97-6
Record name 2-bromo-3-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-(bromomethyl)pyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Synthesized from 2-bromo-3-methylpyridine (5.00 g, 29.1 mmol), NBS (5.69 g, 32.0 mmol) and DBPO (352 mg, 1.46 mmol) in CCl4 according to Method A. Yield: 2.87 g, 11.4 mmol, 39%. This compound was directly used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.69 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
JM Srinivasan, HE Burks, CR Smith, R Viswanathan… - …, 2004 - thieme-connect.com
… 2-Bromo-3-bromomethyl pyridine 4 (6.74 g, 26.9 mmol) was added, cooled to -78 C, and the mixture was stirred for 15 min. Hand-pulverized CsOH·H 2 O was added (4.1 g, 26.9 mmol), …
Number of citations: 25 www.thieme-connect.com
A Poulain, A Neels, M Albrecht - 2009 - Wiley Online Library
Oxidative addition of 2‐bromopyridine derivatives containing a potentially chelating donor group E (E = NMe 2 , SMe, SPh) to palladium(0) gives C,E‐bound pyridylpalladium(II) …
S Maiti, MGB Drew, R Mukhopadhyay, B Achari… - …, 2005 - thieme-connect.com
Intramolecular cyclization of 2-pyridyl radicals derived from 2-bromopyridin-3-yl substituted methylenecycloalkanes 19-22, vinylcycloalkanols 23 and 24, allylcycloalkanols 26-28, and …
Number of citations: 8 www.thieme-connect.com
J Rebek Jr, T Costello, R Wattley - Journal of the American …, 1985 - ACS Publications
The application of a binding force (the chelation of a metal by a 2, 2,-bipyridyl) to enhance reaction rates is examined with three systems. Metals are shown to increase the rate of …
Number of citations: 84 pubs.acs.org
AM Thompson, PD O'Connor, AJ Marshall… - Journal of medicinal …, 2018 - ACS Publications
Discovery of the potent antileishmanial effects of antitubercular 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles and 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines …
Number of citations: 48 pubs.acs.org
S Kang - 2002 - era.library.ualberta.ca
The first Chapter of this thesis describes a study of radical aryl transfer based on halophosphinates. Such transfer from phosphorus to carbon had not been observed before. The results …
Number of citations: 3 era.library.ualberta.ca
A Kumar, GK Rao, AK Singh - RSC advances, 2012 - pubs.rsc.org
Heck cross coupling reactions have been catalyzed with several palladium(II)-complexes of organochalcogen ligands. The complexes applied in molecular and tethered forms appear …
Number of citations: 86 pubs.rsc.org
AG Pandey, MJ McGrath, OG Mancheno, C Bolm - Synthesis, 2011 - thieme-connect.com
Enantiomerically enriched forms of a sulfoximine-based myristic acid analogue are prepared using either an asymmetric desymmetrization with a chiral base, or an enantioselective …
Number of citations: 19 www.thieme-connect.com
O Zelina - 2020 - dspace.cuni.cz
Azafluorene derivates are naturally occurring compounds that possess multiple types of biological activity with the potential of being used as pharmaceuticals. Azaindenofluorenes are …
Number of citations: 0 dspace.cuni.cz
A Andronova, F Szydlo, F Teplý… - Collection of …, 2009 - cccc.uochb.cas.cz
A series of diverse aromatic azadienetriyne and azatriynes was synthesised. These compounds were subjected to transition metal-mediated [2+2+2] cycloisomerisation to form …
Number of citations: 23 cccc.uochb.cas.cz

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